molecular formula C16H31N7O5 B1450543 DO3AM-acetic acid CAS No. 913528-04-8

DO3AM-acetic acid

Cat. No. B1450543
M. Wt: 401.46 g/mol
InChI Key: DFPHZEYJGWLQJE-UHFFFAOYSA-N
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Description

DO3AM-acetic acid, also known as 2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid, is a chemical compound with the formula C16H31N7O5 . It is a white powder and is used in various applications .


Molecular Structure Analysis

The molecular weight of DO3AM-acetic acid is 401.46 g/mol . Its molecular formula is C16H31N7O5 .


Physical And Chemical Properties Analysis

DO3AM-acetic acid is a white powder . Its molecular weight is 401.46 g/mol, and its molecular formula is C16H31N7O5 .

Scientific Research Applications

  • Medical Imaging : DO3AM-acetic acid derivatives have been explored for medical applications. For instance, a Gd3+ complex based on tris acetic acid-1,4,7,10-tetraazacyclododecane (DO3A) functionalized with aza-15-crown-5 demonstrated an optimal water-exchanging rate, low acute cytotoxicity, and significant enhancements in magnetic resonance signal intensity, indicating its potential as an effective contrast agent (Li et al., 2006). Another study synthesized a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex, a potential brain-specific MR contrast agent, by conjugating the chloroacetylated product of 4-benzothiazol-2-yl-phenylamine with a trisubstituted cyclen (Saini et al., 2013).

  • Chemical Synthesis and Catalysis : Acetic acid, a product derived from DO3AM-acetic acid reactions, has been studied in various chemical processes. Research on CO2 reduction to acetic acid on the greigite Fe3S4{111} surface showed that acetic acid production could serve as an alternative chemical feedstock, providing a sustainable catalyst for converting CO2 into organic acid molecules of commercial interest (Santos-Carballal et al., 2020). Another study reported the oxidative condensation of methane to acetic acid in one step, highlighting an innovative approach to acetic acid production (Periana et al., 2003).

  • Environmental Science : DO3AM-acetic acid derivatives are relevant in environmental studies. For instance, the advanced oxidation of aromatic organic compounds by acetylperoxyl radical using cobalt/peracetic acid was investigated, illustrating a potential approach for pollutant degradation in environmental cleanup processes (Kim et al., 2020).

Future Directions

DO3AM-acetic acid and related compounds have potential applications in various fields. For instance, a study suggests that a compound similar to DO3AM-acetic acid could be a promising candidate for targeted alpha therapy of neuroendocrine tumors . Another study discusses the potential of lactic acid production from lignocellulosic biomass .

properties

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPHZEYJGWLQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DO3AM-acetic acid

CAS RN

913528-04-8
Record name Dotam-mono acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTAM-MONO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Chapeau, S Koustoulidou, M Handula, S Beekman… - Pharmaceuticals, 2023 - mdpi.com
… DOTAM-TATE was synthesized by coupling DO3AM acetic acid to 4 in the presence of PyBOP, followed by the deprotection of the side-chain protecting groups and cleavage from the …
Number of citations: 10 www.mdpi.com

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